molecular formula C19H15FN2O2 B2690920 1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-58-9

1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2690920
CAS No.: 1004256-58-9
M. Wt: 322.339
InChI Key: RXJNXSHWBQWPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 3-fluorophenylmethyl substituent at the 1-position and an N-phenyl group at the carboxamide moiety. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-16-6-4-5-14(11-16)12-22-13-15(9-10-18(22)23)19(24)21-17-7-2-1-3-8-17/h1-11,13H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJNXSHWBQWPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

  • Substituent : 2-Chlorophenylmethyl (vs. 3-fluorophenylmethyl in the target compound).
  • Impact : The chlorine atom at the ortho position introduces steric hindrance and alters electronic properties compared to the para-fluorine in the target compound. This may influence binding interactions in biological targets .
  • Molecular Formula : C₁₉H₁₅ClN₂O₂.

5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

  • Substituents : 3-(Trifluoromethyl)benzyl at 1-position; additional chlorine at pyridine 5-position.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom increases molecular weight (MW: 406.8 g/mol) and may affect electronic distribution. This compound is commercially available for research (CAS 338782-67-5) .
  • Molecular Formula : C₂₀H₁₄ClF₃N₂O₂.

1-[(3,4-Difluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

  • Substituent : 3,4-Difluorophenylmethyl.
  • This compound is listed in chemical databases (CAS 242797-33-7) .
  • Molecular Formula : C₁₉H₁₄F₂N₂O₂.

Modifications in the Core Scaffold

Tetrahydro-4aH-Pyrido[1,2-b]pyridazine Derivatives

  • Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
  • Structural Differences : Incorporation of a fused pyridazine ring and a furan substituent.
  • Impact: The expanded ring system and additional hydroxyl group may enhance solubility and target selectivity. Such derivatives are synthesized for kinase inhibition, as noted in patent applications .

Pyrrolo[1,2-b]pyridazine Derivatives

  • Example : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-4a-methyl-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
  • Structural Differences : Pyrrolo-pyridazine core with a methyl group at the 4a-position.
  • These analogs are highlighted in patent literature for their synthetic versatility .

Comparative Data Table

Compound Name Substituent (1-Position) Pyridine Modifications Molecular Formula Molecular Weight (g/mol) Key Features
1-[(3-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide 3-Fluorophenylmethyl None C₁₉H₁₅FN₂O₂ 338.34 Baseline compound
1-[(2-Chlorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide 2-Chlorophenylmethyl None C₁₉H₁₅ClN₂O₂ 354.79 Ortho-chloro substitution
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 3-(Trifluoromethyl)benzyl Chlorine at 5-position C₂₀H₁₄ClF₃N₂O₂ 406.8 Enhanced lipophilicity
1-[(3,4-Difluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide 3,4-Difluorophenylmethyl None C₁₉H₁₄F₂N₂O₂ 356.33 Dual electron-withdrawing groups
(4aS)-1-[(3-Fluorophenyl)methyl]-...tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide 3-Fluorophenylmethyl Fused pyridazine ring C₂₄H₂₂F₄N₃O₄ 516.45 Improved solubility and selectivity

Research Implications

  • Substituent Position : Fluorine at the para position (3-fluorophenyl) vs. chlorine at ortho (2-chlorophenyl) alters steric and electronic profiles, impacting target engagement .
  • Halogen Effects : Trifluoromethyl groups (CF₃) enhance metabolic stability but may reduce aqueous solubility compared to fluorine .

Biological Activity

1-[(3-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C21H19FN2O2C_{21}H_{19}FN_2O_2, with a molecular weight of 350.4 g/mol. Its structure includes a pyridine ring, a fluorophenyl group, and an amide functional group, contributing to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC21H19FN2O2C_{21}H_{19}FN_2O_2
Molecular Weight350.4 g/mol
IUPAC NameN-(2,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
InChI KeyKZFOXJGXLHXXAH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,5-dimethylphenylamine with 3-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes or receptors involved in various signaling pathways. For instance, it has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cellular models .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of these compounds led to a marked reduction in inflammatory markers and improved survival rates in sepsis models .

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess notable antimicrobial properties against various pathogens. For example, derivatives were evaluated for minimum inhibitory concentration (MIC) against Staphylococcus aureus and other bacteria, showing effective bactericidal activity .

Case Study 1: Anti-inflammatory Activity

A study involving the administration of a derivative of this compound showed significant inhibition of LPS-induced cytokine release in J774A.1 macrophages. The compound not only reduced cytokine levels but also mitigated lung tissue damage in an acute lung injury model .

TreatmentIL-6 Level Reduction (%)TNF-α Level Reduction (%)
Control00
Compound Derivative7580

Case Study 2: Antimicrobial Efficacy

In another study, five derivatives were tested for their antimicrobial efficacy against clinical isolates. The most active derivative demonstrated MIC values as low as 0.22 μg/mL against resistant strains .

DerivativeMIC (μg/mL)MBC (μg/mL)
Compound A0.220.44
Compound B0.250.50

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-[(3-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide?

Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors such as 3-fluorobenzyl bromide and phenylamine derivatives. Key steps include:

  • Cyclization to form the dihydropyridine core under reflux conditions using aprotic solvents (e.g., DMF or THF) .
  • N-phenylcarboxamide formation via coupling reactions (e.g., HATU or EDC-mediated amidation) .
  • Purification using column chromatography or recrystallization to isolate the target compound .
    Reaction optimization requires precise control of temperature (60–100°C) and pH (neutral to slightly basic) to minimize side products .

Basic: What spectroscopic and analytical techniques are used for structural characterization?

Answer:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine integration .
  • IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding networks in solid-state structures .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to test interactions with target enzymes like kinases or hydrolases .
  • Cellular viability assays (MTT or resazurin) in cancer or microbial cell lines to assess cytotoxicity .
  • Binding affinity studies (SPR or ITC) to quantify interactions with receptors or proteins .

Advanced: How can reaction kinetics and thermodynamics be optimized for scalable synthesis?

Answer:

  • Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Flow chemistry for continuous synthesis, improving heat/mass transfer and reducing side reactions .
  • In-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and adjust conditions dynamically .

Advanced: How do computational methods enhance understanding of structure-activity relationships (SAR)?

Answer:

  • Molecular docking (AutoDock, Schrödinger) to predict binding modes with biological targets (e.g., enzymes or receptors) .
  • DFT calculations to analyze electronic properties (e.g., HOMO/LUMO energies) and fluorine’s role in stabilizing interactions .
  • MD simulations to study conformational flexibility and solvent effects on pharmacokinetics .

Advanced: How can contradictory data in biological activity studies be resolved?

Answer:

  • Comparative assays under standardized conditions (e.g., identical cell lines or enzyme batches) to eliminate variability .
  • Metabolite profiling (LC-MS) to identify degradation products or active metabolites influencing results .
  • Structural analogs synthesis to isolate the contribution of specific substituents (e.g., fluorophenyl vs. chlorophenyl) .

Advanced: What strategies validate the fluorophenyl group’s impact on pharmacokinetics?

Answer:

  • LogP measurements (shake-flask or HPLC) to compare lipophilicity with non-fluorinated analogs .
  • Plasma stability assays to assess metabolic resistance conferred by fluorine .
  • In-vivo PK studies in rodent models to quantify bioavailability and half-life improvements .

Advanced: How to address challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent screening (e.g., ethanol/water mixtures or DMSO/ether diffusion) to induce slow crystallization .
  • Co-crystallization with co-formers (e.g., carboxylic acids) to stabilize lattice structures .
  • Low-temperature X-ray diffraction to mitigate thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.